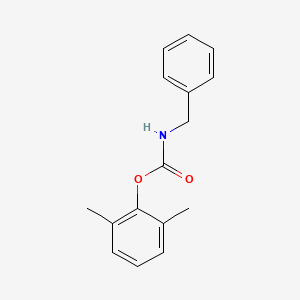
Carbamic acid, (phenylmethyl)-, 2,6-dimethylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (phenylmethyl)-, 2,6-dimethylphenyl ester is a chemical compound with the molecular formula C17H19NO2. It is a member of the carbamate family, which are esters of carbamic acid. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (phenylmethyl)-, 2,6-dimethylphenyl ester typically involves the reaction of 2,6-dimethylphenol with phenylmethyl isocyanate. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts such as indium triflate can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (phenylmethyl)-, 2,6-dimethylphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and ureas.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Carbamates and ureas.
Reduction: Amines.
Substitution: Various carbamate derivatives.
Scientific Research Applications
Carbamic acid, (phenylmethyl)-, 2,6-dimethylphenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of carbamic acid, (phenylmethyl)-, 2,6-dimethylphenyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming a covalent bond with the active site. This inhibition can alter the enzyme’s activity, leading to various physiological effects. The compound’s ability to form stable carbamate linkages makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (2,6-dimethylphenyl)methyl ester
- Carbamic acid, (2,6-dimethylphenyl)ethyl ester
- Carbamic acid, (2,4,6-trimethylphenyl)methyl ester
Uniqueness
Carbamic acid, (phenylmethyl)-, 2,6-dimethylphenyl ester is unique due to its specific structural features, which confer distinct reactivity and stability. Its 2,6-dimethylphenyl group provides steric hindrance, making it less susceptible to hydrolysis compared to other carbamates. This stability is advantageous in various applications, including drug development and industrial processes .
Properties
CAS No. |
118855-62-2 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(2,6-dimethylphenyl) N-benzylcarbamate |
InChI |
InChI=1S/C16H17NO2/c1-12-7-6-8-13(2)15(12)19-16(18)17-11-14-9-4-3-5-10-14/h3-10H,11H2,1-2H3,(H,17,18) |
InChI Key |
QRUJBZHWKSSNAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


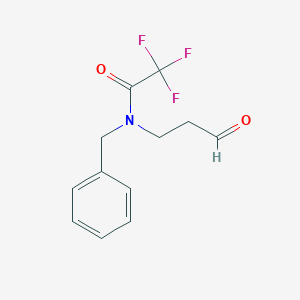
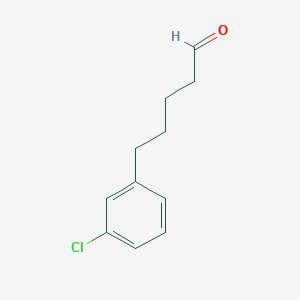
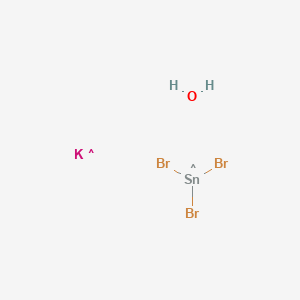

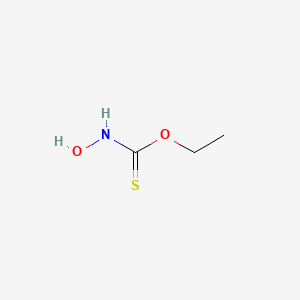

![Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione](/img/structure/B14307635.png)
![2,2'-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14307642.png)
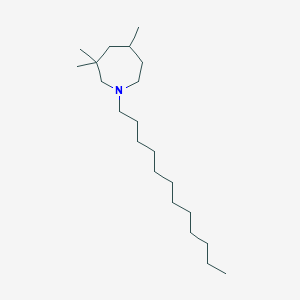
![Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate](/img/structure/B14307648.png)
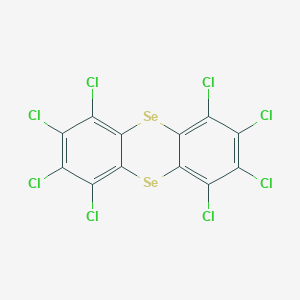
![Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14307653.png)
![Oxalic acid;4,7,8-trimethoxyfuro[2,3-b]quinoline](/img/structure/B14307659.png)
![8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid](/img/structure/B14307663.png)
